2,6-dichloro-7,8-dimethyl-7H-purine
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Overview
Description
2,6-Dichloro-7,8-dimethyl-7H-purine is a chemical compound with the molecular formula C₇H₆Cl₂N₄ It is a derivative of purine, a heterocyclic aromatic organic compound This compound is characterized by the presence of two chlorine atoms at the 2nd and 6th positions and two methyl groups at the 7th and 8th positions on the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-7,8-dimethyl-7H-purine typically involves the chlorination of 7,8-dimethylpurine. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed and purified. This method ensures a high yield and purity of the compound, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-7,8-dimethyl-7H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2nd and 6th positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form 2,6-diamino-7,8-dimethyl-7H-purine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of 2,6-diamino-7,8-dimethyl-7H-purine or other substituted derivatives.
Oxidation: Formation of 2,6-dichloro-7,8-dimethylpurine-3-carboxylic acid or 2,6-dichloro-7,8-dimethylpurine-3-aldehyde.
Reduction: Formation of 2,6-diamino-7,8-dimethyl-7H-purine.
Scientific Research Applications
2,6-Dichloro-7,8-dimethyl-7H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-7,8-dimethyl-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and methyl groups on the purine ring influence its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2,6-Dichloro-7,8-dimethyl-7H-purine can be compared with other similar compounds, such as:
2,6-Dichloropurine: Lacks the methyl groups at the 7th and 8th positions, which may affect its reactivity and binding properties.
7,8-Dimethylpurine: Lacks the chlorine atoms, resulting in different chemical reactivity and biological activity.
2,6-Diaminopurine: Contains amino groups instead of chlorine atoms, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics compared to its analogs.
Properties
IUPAC Name |
2,6-dichloro-7,8-dimethylpurine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N4/c1-3-10-6-4(13(3)2)5(8)11-7(9)12-6/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYAVUQDQACXGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C(=NC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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